Adrenomedullin (AM) (13-52), human

Vascular Pharmacology cAMP Signaling GPCR Agonism

Researchers requiring a potent, endothelium-dependent vasodilator for GPCR signaling studies face confusion from functionally divergent adrenomedullin fragments. AM(13-52) is the only N-terminally truncated fragment that retains full agonist efficacy equivalent to AM(1-52) in vascular smooth muscle cAMP stimulation and pulmonary vasodilation assays. - Exhibits ~250-fold selectivity over brain adrenomedullin binding sites vs. full-length AM(1-52), while maintaining comparable affinity at CGRP receptors (IC50 = 3.45 nM vs. 2.11 nM). - Validated in ex vivo perfused lung preparations: produces dose-dependent vasodilation (10-3,000 ng range) under U-46619-induced tone. - Supplied as lyophilized powder (MW 4533.1 Da) with confirmed disulfide bridge integrity (Cys4-Cys9).

Molecular Formula C₂₀₀H₃₀₈N₅₈O₅₉S₂
Molecular Weight 4533.10
CAS No. 154765-05-6
Cat. No. B612763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (AM) (13-52), human
CAS154765-05-6
Molecular FormulaC₂₀₀H₃₀₈N₅₈O₅₉S₂
Molecular Weight4533.10
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)CN2CC(CCC2C3CC3)NC(=O)C4CCC5C(C4)C(NN5)C6=CN7C=CN=C7C=C6
InChIInChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39)
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenomedullin (AM) (13-52), human (CAS 154765-05-6): Truncated 40-Amino Acid Vasodilatory Peptide


Adrenomedullin (AM) (13-52), human (CAS 154765-05-6) is a 40-amino acid N-terminally truncated fragment of the full-length human adrenomedullin peptide AM(1-52). As a member of the calcitonin gene-related peptide (CGRP) superfamily, this fragment retains a critical intramolecular disulfide bridge (Cys16-Cys21 in the full-length sequence, corresponding to Cys4-Cys9 in the truncated form) and acts as a potent endothelium-dependent vasodilator agent [1]. The peptide is produced synthetically as a lyophilized powder with a molecular weight of 4533.1 Da and is widely utilized in preclinical cardiovascular and endocrine research due to its distinct receptor activation profile compared to both the full-length AM peptide and other N-terminal fragments .

Why Adrenomedullin (AM) (13-52), human Cannot Be Replaced by Full-Length AM or N-Terminal Fragments


Adrenomedullin fragments exhibit striking functional divergence despite sharing sequence homology. The full-length AM(1-52) requires its entire N-terminal extension for high-affinity binding to certain adrenomedullin receptors in human brain [1]; truncated fragments including AM(13-52) display approximately 250-fold lower affinity (IC50 = 0.3 μM vs. 1.2 nM) at these sites, rendering them functionally distinct. Conversely, the N-terminal fragment AM(1-12) is completely devoid of vasodilatory activity [2], whereas AM(13-52) retains full agonistic efficacy equivalent to AM(1-52) in vascular smooth muscle cAMP stimulation and pulmonary vasodilation assays [2]. The fragment AM(22-52) functions exclusively as an antagonist with no agonistic activity [1]. Generic substitution without precise fragment specification therefore yields either inactive compounds (AM(1-12)), antagonists rather than agonists (AM(22-52)), or molecules with markedly altered receptor selectivity profiles (AM(1-52) vs. AM(13-52)), making unambiguous compound identification essential for experimental reproducibility.

Quantitative Evidence for Adrenomedullin (AM) (13-52), human: Comparative Activity and Selectivity Data


Equivalent cAMP Agonist Activity to Full-Length AM(1-52) in Rat Vascular Smooth Muscle Cells

In a structure-activity relationship study using cultured rat vascular smooth muscle cells, the N-terminally truncated fragment hAM-(13-52)-NH2 demonstrated near-identical receptor binding inhibition and cAMP stimulation compared to the full-length hAM-(1-52)-NH2 peptide, confirming that the N-terminal 12 amino acids are dispensable for vascular receptor agonism [1].

Vascular Pharmacology cAMP Signaling GPCR Agonism

Functional Inactivity of N-Terminal AM(1-12) Fragment: Dose-Response Comparison in Pulmonary Vasodilation

In an intact cat pulmonary vascular bed model with pre-constricted tone (U-46619 infusion), both AM(1-52) and AM(13-52) produced comparable dose-dependent reductions in lobar arterial pressure across the 10-3,000 ng dose range, whereas AM(1-12) produced no vasodilator response at any dose tested [1]. A parallel study in isolated blood-perfused rat lung confirmed that AM(1-52) and AM(13-52) produced similar dose-dependent reductions in pulmonary arterial pressure at equivalent doses under elevated tone conditions [2].

Pulmonary Circulation In Vivo Pharmacology Vasodilator Screening

Receptor Selectivity Profile: Differential Affinity for AM Receptors vs. CGRP Receptors

Competitive radioligand binding studies reveal that AM(13-52) exhibits markedly distinct receptor selectivity compared to both full-length AM(1-52) and CGRP. At human brain adrenomedullin binding sites, AM(13-52) displays an IC50 of 0.3 μM, approximately 250-fold lower affinity than AM(1-52) (IC50 = 1.2 ± 0.5 nM) [1]. In contrast, at CGRP receptors, AM(13-52) binds with an IC50 of 3.45 ± 0.54 nM, showing modestly reduced affinity compared to AM(1-52) (IC50 = 2.11 ± 0.26 nM) but substantially higher affinity than human amylin (IC50 = 68.8 ± 6.6 nM) [2]. This profile differs fundamentally from the antagonist fragment AM(22-52), which lacks agonistic activity entirely [1].

Receptor Pharmacology Binding Affinity GPCR Selectivity

Equivalent Inhibitory Activity on Aldosterone Secretion: Comparison with Full-Length AM(1-52) and Antagonist Fragment AM(22-52)

In dispersed human adrenocortical (zona glomerulosa) cells, both AM(1-52) and AM(13-52) concentration-dependently inhibited angiotensin-II-stimulated aldosterone secretion with comparable efficacy, whereas fragments AM(1-12), AM(15-22), and AM(16-31) were completely ineffective [1]. Notably, the aldosterone antisecretagogue actions of both AM(1-52) and AM(13-52) were counteracted by the fragment AM(22-52) in a concentration-dependent manner, confirming that the two active fragments signal through a common AM(22-52)-sensitive receptor mechanism [1].

Endocrine Pharmacology Aldosterone Regulation Adrenocortical Function

Structural Requirements for Functional Activity: Critical Role of C-Terminal Amidation and Disulfide Bridge

Detailed structure-activity studies in rat vascular smooth muscle cells demonstrate that while hAM-(13-52)-NH2 retains full agonistic activity, removal of the C-terminal amidation (hAM-(1-51)-OH) or linearization of the disulfide bridge ([carbamoylmethyl-Cys16,21]hAM-NH2) dramatically reduces both receptor binding and cAMP response [1]. The C-terminal fragment hAM-(33-52)-NH2 and N-terminal fragment hAM-(1-10)-OH possess neither receptor-binding nor adenylate cyclase activity [1]. In human adrenocortical cells, the six-membered ring structure (residues 16-21 in full-length, corresponding to 4-9 in AM(13-52)) and C-terminal sequence are both essential for antimineralocorticoid action [2].

Peptide Chemistry Structure-Activity Relationship Receptor Activation

Mechanism-Specific Vasodilation: Receptor-Mediated vs. Voltage-Dependent Pathways

In the rat pulmonary vascular bed, AM(13-52) exhibits pathway-selective vasodilatory activity: it modulates receptor-mediated pulmonary vascular contraction (induced by U-46619) but is ineffective against voltage-dependent contraction (induced by KCl) [1]. When pulmonary vasomotor tone was elevated to equivalent levels using KCl rather than U-46619, the vasodilator activity of AM(13-52) decreased 10-fold [2]. This mechanistic selectivity contrasts with full-length AM(1-52), which demonstrates broader vasodilatory activity across both contraction modalities [2].

Vascular Biology Calcium Signaling Pulmonary Pharmacology

Recommended Research Applications for Adrenomedullin (AM) (13-52), human Based on Quantitative Evidence


Vascular Smooth Muscle GPCR Signaling Studies: cAMP Pathway Activation Without N-Terminal Confounds

For investigators studying adrenomedullin receptor coupling to Gs proteins and adenylate cyclase activation in vascular smooth muscle cells, AM(13-52) serves as the optimal agonist tool. The fragment stimulates cAMP formation with efficacy nearly identical to full-length AM(1-52) [1], enabling robust signal detection while eliminating potential confounding effects mediated by the N-terminal region (which contains epitopes for distinct receptor interactions in brain tissue) [2]. This application is particularly suited for high-throughput cAMP accumulation assays and BRET-based GPCR activation studies where ligand purity and consistent potency are paramount.

Pulmonary Vascular Pharmacology: Selective Investigation of Receptor-Operated Calcium Entry

In ex vivo perfused lung preparations (rat, cat, or other species) investigating pulmonary vascular resistance regulation, AM(13-52) provides a mechanistically selective vasodilator probe. Under U-46619-induced (receptor-mediated) elevated tone, AM(13-52) produces robust, dose-dependent vasodilation across the 10-3,000 ng range, whereas under KCl-induced (voltage-dependent) elevated tone, its activity diminishes by approximately 10-fold [1]. This selectivity enables researchers to discriminate between receptor-operated and voltage-operated calcium influx pathways in pulmonary artery smooth muscle, a distinction not possible with full-length AM(1-52) or with non-specific vasodilators such as sodium nitroprusside or isoproterenol [2].

Endocrine Research: Adrenocortical Aldosterone Regulation Studies with Defined Pharmacologic Controls

For studies examining adrenomedullin's inhibitory effects on angiotensin-II-stimulated aldosterone secretion from zona glomerulosa cells, AM(13-52) offers a fully characterized agonist with a defined antagonist control (AM(22-52)). In dispersed human adrenocortical cell preparations, AM(13-52) concentration-dependently inhibits ANG-II-stimulated aldosterone secretion with efficacy equivalent to AM(1-52) [1]. Critically, this inhibition is reversed by co-administration of AM(22-52) in a concentration-dependent manner [1], providing investigators with a complete pharmacologic toolkit (agonist + specific antagonist) to validate receptor-mediated mechanisms. Fragments AM(1-12), AM(15-22), and AM(16-31) are inactive and serve as negative controls [1].

Receptor Selectivity Profiling: Discriminating AM Receptor Subtypes from CGRP Receptors

For receptor pharmacologists mapping the distribution and function of calcitonin receptor-like receptor (CLR)/RAMP heterodimer complexes, AM(13-52) serves as a discriminatory ligand. At human brain adrenomedullin binding sites, AM(13-52) exhibits approximately 250-fold lower affinity (IC50 = 0.3 μM) than full-length AM(1-52) (IC50 = 1.2 nM) [1], whereas at CGRP receptors, it retains substantial binding affinity (IC50 = 3.45 nM) comparable to AM(1-52) (IC50 = 2.11 nM) [2]. This differential profile enables researchers to selectively activate CGRP-responsive CLR/RAMP1 complexes while sparing certain AM-preferring receptor populations, facilitating subtype-selective pharmacologic dissection in tissues co-expressing multiple receptor isoforms [2].

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